4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid

Descripción general

Descripción

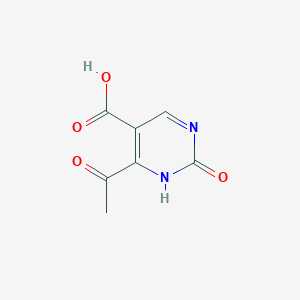

4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with acetic anhydride, followed by hydrolysis to introduce the hydroxyl and carboxyl groups. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 4-acetyl-2-hydroxypyrimidine-5-carboxylic acid exhibit significant anticancer properties. In a study focusing on 5-oxopyrrolidine derivatives, compounds synthesized from this pyrimidine derivative showed promising activity against A549 human lung adenocarcinoma cells. The structure-dependence of their anticancer activity was highlighted, with specific substitutions enhancing efficacy while minimizing toxicity to non-cancerous cells .

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. Studies have demonstrated that certain derivatives possess activity against multidrug-resistant strains of Staphylococcus aureus, indicating its potential as a scaffold for developing new antimicrobial agents . The ability to combat resistant pathogens is particularly relevant in the current context of rising antibiotic resistance.

Agricultural Applications

Herbicide Development

this compound can be utilized in the synthesis of herbicides. Its structural characteristics allow for modifications that enhance herbicidal activity against various weed species. The compound serves as a precursor in the development of more effective agrochemicals aimed at improving crop yield and sustainability.

Material Science

Polymer Production

In material science, the compound can be used to synthesize polymers with specific properties. Its functional groups allow for the creation of polymeric materials that exhibit desirable characteristics such as thermal stability and chemical resistance. These materials can find applications in coatings, adhesives, and other industrial products.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that include reactions with various reagents to achieve desired modifications. For instance, one synthetic route involves the reaction of 5-bromo-2-cyanopyrimidine with phenylcarbinol under alkaline conditions, yielding high purity and yield rates .

| Synthesis Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Step 1 | 5-bromo-2-cyanopyrimidine, phenylcarbinol | 80–110 °C | ~90% |

| Step 2 | Hydrochloric acid (for pH adjustment) | 25–100 °C | ~67% |

Case Studies

Case Study 1: Anticancer Activity Assessment

A recent investigation into the anticancer properties of novel derivatives derived from this compound demonstrated varying levels of efficacy against A549 cells. Compounds with specific substitutions showed reduced viability rates in cancer cells while maintaining lower toxicity levels in normal cells, highlighting their potential as therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of derivatives against resistant strains of bacteria such as Staphylococcus aureus. The results indicated that certain modifications enhanced the antimicrobial activity significantly, paving the way for future drug development targeting resistant infections .

Mecanismo De Acción

The mechanism of action of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of prostaglandins. The compound’s antimicrobial activity could involve the disruption of bacterial cell wall synthesis or interference with nucleic acid replication.

Comparación Con Compuestos Similares

- 2-Amino-4-hydroxypyrimidine-5-carboxylic acid

- 4-Hydroxy-2-methylpyrimidine-5-carboxylic acid

- 2,4-Dihydroxypyrimidine-5-carboxylic acid

Comparison: 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid is unique due to the presence of the acetyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potentials.

Actividad Biológica

4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family, notable for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an acetyl group, hydroxyl group, and carboxylic acid, which contribute to its reactivity and biological activity. The molecular formula is CHNO, and its IUPAC name is this compound.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This suggests potential in treating inflammatory conditions.

- Antimicrobial Properties : It has been shown to disrupt bacterial cell wall synthesis and interfere with nucleic acid replication, indicating its potential as an antimicrobial agent .

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines, hinting at its therapeutic potential in oncology .

Case Studies and Experimental Data

- Antimicrobial Evaluation : In a study evaluating a series of pyrimidine derivatives, this compound demonstrated significant antibacterial activity against Burkholderia pseudomallei, a pathogen responsible for Whitmore’s disease. The compound's ability to stabilize proteins involved in the bacterial metabolic pathway was particularly noted .

- Anticancer Studies : Research has indicated that derivatives of this compound can inhibit cell growth in cancer organoids derived from high-grade serous ovarian cancer patients. The mechanism appears to involve interference with cell cycle progression and apoptosis induction .

- In Vivo Studies : Animal model studies have shown that compounds similar to this compound can reduce tumor growth in xenograft models, further supporting its anticancer potential .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-4-hydroxypyrimidine-5-carboxylic acid | Structure | Antimicrobial, anticancer |

| 4-Hydroxy-2-methylpyrimidine-5-carboxylic acid | Structure | Moderate antibacterial |

| 2,4-Dihydroxypyrimidine-5-carboxylic acid | Structure | Antiviral properties |

Propiedades

IUPAC Name |

6-acetyl-2-oxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-3(10)5-4(6(11)12)2-8-7(13)9-5/h2H,1H3,(H,11,12)(H,8,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXUATGLONEZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10487348 | |

| Record name | 6-Acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10487348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62328-13-6 | |

| Record name | 6-Acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10487348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.